4-Hexyl-4'-cyanobiphenyl
Description
Significance of Cyanobiphenyl Mesogens in Contemporary Materials Research
Cyanobiphenyl mesogens, the class of liquid crystals to which 6CB belongs, are molecules of immense importance in modern materials research. Their significance stems from a unique combination of chemical stability, a strong dipole moment due to the cyano group, and a rod-like molecular structure that facilitates the formation of liquid crystal phases. ontosight.ai These properties are crucial for their application in electro-optical devices.
The 4'-alkyl-4-cyanobiphenyls (nCB) are a well-studied homologous series of liquid crystals, where 'n' denotes the number of carbon atoms in the alkyl chain. This series is renowned for its members, such as 5CB and 8CB, which exhibit liquid crystal phases at or near room temperature, making them exceptionally convenient for experimental studies. tandfonline.com The commercial availability and reasonable cost of these materials have further cemented their role as benchmark compounds in the field. tandfonline.com
Beyond their foundational role in liquid crystal displays (LCDs), cyanobiphenyls are at the forefront of contemporary research in diverse areas. They are utilized in the creation of liquid crystal shells and core fibers, in sensing applications, and as a medium for the alignment and dispersion of nanoparticles like carbon nanotubes. tandfonline.comnih.gov Furthermore, their utility as highly effective solvents for reactive mesogens that can be polymerized into anisotropic networks highlights their versatility. tandfonline.comnih.gov The ongoing exploration of cyanobiphenyls continues to open up new avenues in materials science, from advanced optical components to novel functional materials.
Historical Context of 4-Hexyl-4'-cyanobiphenyl (6CB) in Liquid Crystal Development
The development of this compound is intrinsically linked to the pioneering work of George William Gray and his research group at the University of Hull in the early 1970s. Current time information in Houston, TX, US. This research was spurred by a contract from the UK Ministry of Defence, initiated in October 1970, with the goal of discovering stable, room-temperature liquid crystal materials suitable for display applications. Current time information in Houston, TX, US.
The breakthrough arrived in 1972 when Gray, alongside Ken Harrison and J.A. Nash, successfully synthesized the first members of the cyanobiphenyl series, including 5CB. researchgate.netwikipedia.org This was a landmark achievement as these were among the first compounds to exhibit a stable nematic liquid crystal phase at ambient temperatures. The synthesis of 6CB and other members of the nCB series addressed a critical limitation of earlier liquid crystal materials, which often required elevated temperatures to maintain their liquid crystalline states or suffered from chemical instability. Current time information in Houston, TX, US.
Prior to the advent of cyanobiphenyls, display technologies primarily relied on the dynamic scattering mode, which was inefficient, requiring substantial electrical currents and generating significant heat. Current time information in Houston, TX, US. The stable, room-temperature nematic phases of the cyanobiphenyls provided the essential chemical foundation for the development of the twisted nematic (TN) cell, which revolutionized the field of flat-panel displays. Current time information in Houston, TX, US.
The synthesis of 6CB typically involves a multi-step process. One common route is the reaction of 4-bromobiphenyl (B57062) with hexylmagnesium bromide, followed by a reaction with copper(I) cyanide. ontosight.ai Another approach involves the reaction of 4-bromo-4'-cyanobiphenyl with hexylmagnesium bromide in the presence of a palladium catalyst.
Overview of Research Paradigms and Fundamental Investigations
This compound serves as a model compound, often referred to as a "fruit fly" of liquid crystal research, for a wide array of fundamental scientific investigations. Its well-characterized properties and convenient phase transition temperatures make it an ideal system for testing theoretical models and exploring the fundamental physics of soft matter.
Phase Behavior and Transitions: The phase transitions of 6CB have been extensively studied using techniques such as differential scanning calorimetry (DSC). tandfonline.com These studies have provided detailed thermodynamic data, including transition temperatures and enthalpies, which are crucial for understanding the stability and order of its liquid crystalline phase. tandfonline.com The compound exhibits a transition from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid upon heating.
Dielectric and Optical Properties: A key feature of 6CB is its positive dielectric anisotropy, a consequence of the strong dipole moment of the terminal cyano group. This property is fundamental to its application in displays, as it allows the orientation of the liquid crystal molecules to be controlled by an external electric field. The dielectric anisotropy and its dependence on frequency and temperature have been the subject of detailed investigations. researchgate.net Furthermore, the optical anisotropy, or birefringence, of 6CB is another critical parameter that has been thoroughly characterized. cskscientificpress.com
Advanced Applications and Composite Materials: Research has expanded to include the use of 6CB in more advanced applications. It is being investigated for its potential in biosensing, where its unique electro-optical properties can be harnessed to detect biological molecules. In the realm of nanotechnology, 6CB is used as a host medium for dispersing and aligning carbon nanotubes, opening up possibilities for creating novel composite materials with enhanced properties. mdpi.com The interaction of 6CB with nanoparticles, such as iron oxide, has also been studied to understand the effects on the liquid crystal's phase transitions and electro-optical behavior. researchgate.net
Scope and Objectives of Advanced Academic Inquiry into this compound
The academic inquiry into this compound continues to evolve, pushing the boundaries of our understanding of liquid crystals and their potential applications. While the fundamental properties of 6CB are well-established, researchers are now exploring more complex phenomena and novel applications.
A significant area of current research involves the use of 6CB in the development of advanced sensors. nih.gov The sensitivity of the liquid crystal's orientation to surface interactions makes it a promising material for detecting a variety of analytes. nih.gov Future research in this area may focus on enhancing the selectivity and sensitivity of these sensors by functionalizing the surfaces that interface with the liquid crystal.
Another active research front is the creation of advanced composite materials. By incorporating nanoparticles or polymers into a 6CB matrix, scientists aim to develop materials with tunable optical and electronic properties. mdpi.comresearchgate.net For example, the dispersion of carbon nanotubes in 6CB is being explored for applications in transparent conductive films and advanced electro-optical devices. mdpi.com
Furthermore, there is ongoing interest in using 6CB and other cyanobiphenyls to study fundamental physical phenomena in soft matter. This includes investigating the behavior of liquid crystals in confined geometries, the dynamics of defect formation and annihilation, and the complex interactions between liquid crystals and biological systems. The insights gained from these studies are not only of fundamental scientific importance but also pave the way for the design of new and improved liquid crystal-based technologies. The exploration of non-cyanobiphenyl mesogens in similar applications is also a key future direction to understand the unique role of the cyanobiphenyl structure. nih.gov
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁N | ontosight.ai |
| Molecular Weight | 263.38 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Melting Point | 14.5-15.5 °C | ontosight.ai |
| Boiling Point | 310-320 °C | ontosight.ai |
| Solubility | Insoluble in water; soluble in organic solvents | ontosight.ai |
| CAS Number | 41122-70-7 | ontosight.ai |
Phase Transition Temperatures of this compound
| Transition | Temperature (°C) | Notes | Source(s) |
| Crystalline to Nematic | ~14.5 | On heating | ontosight.ai |
| Nematic to Isotropic | ~29 | On heating | tandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hexylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-2-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(15-20)10-14-19/h7-14H,2-6H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSDVGLFDVIMG-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |
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DSSTOX Substance ID |
DTXSID4025404 | |
| Record name | 4-Hexyl-4'-cyanobiphenyl | |
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Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Milky-white thick liquid. (NTP, 1992) | |
| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |
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Flash Point |
greater than 220 °F (NTP, 1992) | |
| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |
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CAS No. |
41122-70-7 | |
| Record name | 4-N-HEXYL-4'-CYANOBIPHENYL | |
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| Record name | 6CB | |
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| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl- | |
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| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-hexyl- | |
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| Record name | 4-Hexyl-4'-cyanobiphenyl | |
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| Record name | 4'-hexyl[1,1'-biphenyl]-4-carbonitrile | |
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Advanced Synthetic Methodologies and Chemical Modifications for Research
Controlled Functionalization Techniques of Biphenyl (B1667301) Core
The construction of the biphenyl core is a critical step in the synthesis of 4-hexyl-4'-cyanobiphenyl. Modern cross-coupling reactions are instrumental in achieving this, offering high yields and functional group tolerance.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an aryl boronic acid with an aryl halide. libretexts.org For the synthesis of the biphenyl core of this compound, this could involve coupling a hexylphenyl boronic acid derivative with a 4-halobenzonitrile or a 4-cyanophenylboronic acid with a 4-hexyl-substituted aryl halide. libretexts.orgtandfonline.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org
Stille Coupling: This reaction also utilizes a palladium catalyst to couple an organotin compound with an organic halide. While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki coupling in many applications.
Negishi Coupling: Involving an organozinc compound and an organic halide, this palladium- or nickel-catalyzed reaction is another valuable tool for biphenyl synthesis.
A nitrile-directed meta-C–H functionalization of biphenyl derivatives has also been developed, allowing for further modification of the core structure. nih.gov This method uses a palladium catalyst and a modified 2-pyridone ligand to achieve olefination, acetoxylation, and iodination at the meta position relative to the nitrile group. nih.gov
Alkylation Reactions for Hexyl Chain Introduction
The introduction of the hexyl chain is a key step that significantly influences the liquid crystalline properties of the final compound.
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can introduce an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgbyjus.com However, this method is prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products. libretexts.orgopenstax.org
Friedel-Crafts Acylation followed by Reduction: To circumvent the issues of the Friedel-Crafts alkylation, a two-step acylation-reduction sequence is often preferred. First, an acyl group is introduced via Friedel-Crafts acylation, which uses an acyl chloride or anhydride. masterorganicchemistry.comkhanacademy.org The resulting ketone is then reduced to the desired alkyl chain using methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. This approach prevents rearrangements as the acylium ion is stabilized and deactivates the ring to further substitution. byjus.com
One-Pot Synthesis via Terephthalonitrile (B52192) Dianion: A one-pot method has been described for the synthesis of 4'-alkyl-4-cyanobiaryls. nih.govbeilstein-journals.org This approach involves the cross-coupling of the terephthalonitrile dianion with a neutral aromatic nitrile, followed by alkylation of the resulting anionic intermediate with an alkyl bromide, such as hexyl bromide. nih.gov
Cyanation Methods for Terminal Group Incorporation
The cyano group is crucial for the strong positive dielectric anisotropy of this compound. Several methods exist for its introduction.
Rosenmund-von Braun Reaction: This reaction traditionally involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures to produce an aryl nitrile. wikipedia.orgorganic-chemistry.orgnumberanalytics.comsynarchive.com While effective, the harsh conditions and the use of toxic cyanide reagents are significant drawbacks. organic-chemistry.org
Sandmeyer Reaction: This method involves the diazotization of an aromatic amine, followed by treatment with a copper cyanide salt. It is a versatile method for introducing a cyano group but requires the corresponding amine precursor.
Palladium-Catalyzed Cyanation: Modern methods often employ palladium catalysts for the cyanation of aryl halides or triflates. organic-chemistry.org These reactions can be performed under milder conditions and with a broader substrate scope. organic-chemistry.org Using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) enhances the safety and environmental profile of the synthesis. organic-chemistry.orgresearchgate.net
Nickel-Catalyzed Cyanation: Nickel-based catalytic systems have also been developed for the cyanation of aryl halides, offering a cost-effective alternative to palladium. organic-chemistry.orgmdpi.com
Parallel Synthesis Approaches for Homologous Series Derivatives
In the development of liquid crystal materials, it is often necessary to synthesize and evaluate a series of homologous compounds with varying alkyl chain lengths. researchgate.nettandfonline.com Parallel synthesis techniques enable the rapid production of these derivatives. A "one-pot" technique has been developed for the parallel synthesis of up to five homologues of the 4-alkyl-4'-cyanobiphenyl series. researchgate.nettandfonline.com This method allows for the monitoring of each intermediate throughout the synthetic pathway using gas chromatography/mass spectrometry (GC/MS) and results in gram quantities of high-purity materials isolated by preparative high-performance liquid chromatography (HPLC). researchgate.nettandfonline.com
Synthesis of Modified this compound Analogs for Tunable Properties
To fine-tune the physical and electro-optical properties of liquid crystal materials, researchers synthesize analogs of this compound with modifications to the core, alkyl chain, or cyano group.
Fluorine Substitution: Introducing fluorine atoms into the biphenyl core can significantly alter the mesophase behavior, dielectric anisotropy, and viscosity. tandfonline.com For instance, the synthesis of 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls has been described, where the best method involved a palladium(0)-catalyzed coupling of an arylboronic acid with 4-bromo- or 4-iodo-2-fluorobenzonitrile. tandfonline.com
Modification of the Linkage Group: Replacing the direct bond between the phenyl rings with other linkages can lead to new classes of liquid crystals.
Alkyl Chain Modification: Introducing branching, unsaturation, or heteroatoms into the hexyl chain can influence the melting point and the type of liquid crystal phases observed. nih.gov A one-pot synthesis method allows for the use of various ω-substituted alkyl bromides, including those with a double bond, an extra bromine atom, or cyano and ester groups. nih.gov The synthesis of 4'-alkylseleno-4-cyanobiphenyls (nSeCB) has also been reported, which showed different phase-transition behaviors compared to their alkyl, alkoxy, and alkylthio counterparts. rsc.org
Purification and Characterization of Research-Grade Samples
The purity of liquid crystal materials is paramount, as even small amounts of impurities can significantly affect their physical properties and performance in devices.
Purification:
Chromatography: Column chromatography over silica (B1680970) gel is a common method for purification. For higher purity, preparative high-performance liquid chromatography (HPLC) is employed. researchgate.nettandfonline.com
Recrystallization: This technique is effective for purifying solid compounds.
Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. nih.gov
Infrared (IR) Spectroscopy: This technique is used to identify functional groups, such as the characteristic nitrile (C≡N) stretch.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. Gas chromatography/mass spectrometry (GC/MS) is particularly useful for analyzing mixtures and monitoring reaction progress. researchgate.nettandfonline.com
Elemental Analysis: Determines the elemental composition of the compound.
Below is a table summarizing the key analytical techniques and their purpose in the characterization of this compound.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of molecular structure |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C≡N) |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Analysis of mixtures and reaction monitoring |
| Elemental Analysis | Determination of elemental composition |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification |
| Differential Scanning Calorimetry (DSC) | Investigation of phase transition behavior |
| Polarized Optical Microscopy (POM) | Observation of liquid crystal textures |
Comprehensive Analysis of Liquid Crystalline Phase Behavior and Transition Mechanisms
Nematic Mesophase Characterization and Stability
4-Hexyl-4'-cyanobiphenyl (6CB) is a well-studied liquid crystal compound that exhibits a nematic (N) phase at a temperature range between its crystalline and isotropic liquid phases. The nematic phase is characterized by long-range orientational order of its rod-like molecules, while their centers of mass have no long-range order, akin to a liquid. aip.org This orientational order is described by an order parameter, S, which quantifies the degree of alignment of the molecules along a common axis called the director. For 6CB, the nematic-isotropic (N-I) transition occurs at approximately 29°C (302.15 K). researchgate.net
The stability of the nematic phase is influenced by intermolecular interactions. Molecular dynamics simulations have shown that the insertion free energy, which reflects the difference in intermolecular interactions between the isotropic and nematic phases, is a key factor in determining the stability of the nematic phase. aip.org The orientational order parameter, S, typically ranges from 0.4 to 0.6 as the temperature approaches the N-I transition from the nematic phase and then abruptly drops to zero at the transition, which is characteristic of a first-order phase transition. aip.org
The physical properties of 6CB in its nematic phase have been extensively studied. For instance, the bend elastic constant (k₃₃) has been measured and shows a clear odd-even effect when compared to other members of the 4'-n-alkyl-4-cyanobiphenyls series. tandfonline.com This effect refers to the alternating behavior of certain properties for compounds with an even or odd number of carbon atoms in their alkyl chain.
Table 1: Phase Transition Temperatures of this compound (6CB)
| Transition | Temperature (°C) | Temperature (K) |
| Crystalline to Nematic | 16 | 289.15 |
| Nematic to Isotropic | 29 | 302.15 |
Isotropic Phase Dynamics and Pre-transitional Phenomena
In the isotropic phase, well above the N-I transition temperature, the molecules of 6CB are randomly oriented. However, as the temperature approaches the transition point, pre-transitional phenomena can be observed. These are short-range orientational fluctuations, often referred to as pseudo-nematic domains or cybotactic clusters, that herald the onset of the nematic phase.
Studies using non-linear dielectric spectroscopy in the isotropic phase of 6CB have revealed the presence of two absorption bands related to intermolecular interactions. One of these bands, appearing at frequencies below 10 MHz near the phase transition, has been interpreted within the framework of the Landau-de Gennes theory for weakly first-order phase transitions. tandfonline.comtandfonline.com This suggests the growth and decay of pre-nematic clusters. A second effect, with a much shorter relaxation time of about 20 nanoseconds, is attributed to the dimerization of individual molecules. tandfonline.com
These pre-transitional effects are a manifestation of the system's preparation for the phase change and are a key area of research for understanding the fundamental physics of liquid crystal transitions.
Nematic-Isotropic Phase Transition Studies
The transition between the nematic and isotropic phases (N-I transition) in 6CB is a weakly first-order phase transition, a topic of significant scientific interest.
The first-order nature of the N-I transition is confirmed by the discontinuous change in the order parameter and the presence of a latent heat of transition. aip.org High-resolution heat capacity measurements, in conjunction with a Landau model, have been used to describe the thermodynamics of this transition. rsc.org These studies provide quantitative data on the enthalpy and entropy changes associated with the loss of orientational order as the material transitions from the nematic to the isotropic state.
The evolution of molecular ordering is a central aspect of the N-I transition. As the temperature decreases towards the transition from the isotropic phase, short-range orientational correlations begin to develop. Upon crossing the transition temperature, these correlations extend to long-range, establishing the nematic phase. The order parameter, S, provides a quantitative measure of this evolution. Experimental techniques such as optical measurements are used to determine the value of S, which shows a characteristic sharp increase from zero at the N-I transition. tandfonline.com
The dielectric properties of 6CB exhibit significant changes near the N-I phase transition. Non-linear dielectric spectroscopy is a powerful tool to probe the molecular dynamics in this region. tandfonline.comtandfonline.com By applying a strong static electric field, researchers can induce changes in the dielectric permittivity. These studies on 6CB have been performed in the frequency range of 1–100 MHz. tandfonline.comresearchgate.net The results show distinct dielectric relaxation processes that are directly linked to the collective behavior of molecules within the pre-nematic fluctuations in the isotropic phase and the established nematic order. tandfonline.com The dynamic phenomena observed are interpreted using the Landau-de Gennes theory, providing insights into the critical slowing down of molecular fluctuations near the phase transition. tandfonline.comtandfonline.com
Investigations into Smectic-like Short Range Order in the Nematic Phase
Although 6CB does not exhibit a stable smectic phase, studies have indicated the presence of smectic-like short-range order within its nematic phase. tandfonline.com This means that in addition to the long-range orientational order, there are transient, localized regions where the molecules show a tendency to arrange themselves into layers, a characteristic of the smectic phase.
This smectic-like ordering is often referred to as cybotactic clustering. The presence of these clusters can be inferred from the behavior of the bend elastic constant (k₃₃). In a purely nematic system, the mean-field theory predicts that k₃₃ should be proportional to the square of the order parameter (S²). However, for 6CB, deviations from this relationship are observed, suggesting the influence of smectic-like fluctuations. tandfonline.com These pre-transitional smectic arrangements can have a significant impact on the material's physical properties even within the nematic phase.
Influence of Molecular Architecture on Mesophase Formation and Stability
The liquid crystalline behavior of cyanobiphenyls is profoundly dictated by their molecular architecture. The defining features of this compound (6CB) and its analogues—a rigid biphenyl (B1667301) core, a flexible alkyl chain, and a polar cyano group—are all crucial in determining the type of mesophase formed and the temperature range over which it is stable.
The length of the alkyl chain (CnH2n+1) is a critical determinant of the mesophase properties in the 4'-n-alkyl-4-cyanobiphenyl (nCB) series. A systematic variation in chain length reveals a non-linear relationship with the nematic-isotropic transition temperatures. For shorter chains (n=5-7), only a nematic phase is observed. As the chain length increases, the tendency for more ordered smectic phases to form becomes more pronounced. For instance, 4-octyl-4'-cyanobiphenyl (8CB) exhibits both nematic and smectic A phases. This trend is attributed to the increasing van der Waals interactions between the longer alkyl chains, which favors the layered arrangement of a smectic phase.
Introducing different functional groups or altering the core structure also has a substantial impact. For example, creating derivatives with hydrogen-bonding capabilities, such as those with hydroxyl or carboxylic acid groups, can lead to the formation of dimers or polymer-like chains. These supramolecular assemblies, stabilized by intermolecular O–H···N≡C hydrogen bonds, enhance longitudinal molecular order and promote the stability of smectic phases. Similarly, replacing the linear hexyl chain with a more rigid cyclic group, like a cyclohexyl group, can modify molecular rigidity and dipole interactions, thereby altering mesophase stability and potentially favoring different liquid crystal phases.
| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Smectic A-Nematic Transition (°C) |
|---|---|---|---|---|
| 5CB | 5 | 24 | 35.3 | - |
| 6CB | 6 | 14.5 | 29 | - |
| 7CB | 7 | 30 | 42.8 | - |
| 8CB | 8 | 21.5 | 40.5 | 33.5 |
Studies of Confinement-Induced Ordering and Phase Transitions
When liquid crystals like this compound are confined to geometries with dimensions on the order of micrometers or nanometers, their phase behavior and molecular ordering can deviate significantly from the bulk. These confinement effects are driven by the interplay between intermolecular forces within the liquid crystal and the interactions at the liquid crystal-surface interface.
Studies on analogous compounds such as 4-octyl-4'-cyanobiphenyl (8CB) in the form of free-standing films have been conducted using molecular dynamics (MD) simulations. azom.com These simulations revealed that the existence of the air-liquid interface stabilizes the film, primarily through van der Waals attractive forces between the liquid crystal molecules. azom.com The interface induces a higher degree of ordering, which can lead to the stabilization of the smectic A phase over a wider and higher temperature range compared to the bulk material. azom.com
The chemical nature of the confining surface is also a critical factor. Research on 4-pentyl-4'-cyanobiphenyl (5CB) has shown that chemically functionalized surfaces can dictate the molecular alignment. nih.gov For instance, surfaces terminated with hydroxyl or ammonium (B1175870) groups can induce a perpendicular (homeotropic) alignment of the liquid crystal molecules. nih.gov This ordering is influenced by mechanisms such as hydrogen bonding between the cyano group of the liquid crystal and the hydroxyl groups on the surface. nih.gov In some cases, the ordering is dependent on the thickness of the liquid crystal film, suggesting that dipolar coupling with an electric field from an electrical double layer at the surface plays a role. nih.gov
Advanced experimental techniques are employed to probe these confinement-induced structures. Synchrotron X-ray reflectivity and grazing-incidence X-ray diffraction (GIXD) are powerful tools for quantifying the molecular ordering at interfaces. For related cyanobiphenyls, these methods have revealed solid-like molecular alignment at the air-liquid interface that propagates into the bulk nematic phase. This interfacial ordering is a key factor in the design and function of liquid crystal displays (LCDs) and other electro-optical devices.
Electro Optical and Dielectric Characterization of 4 Hexyl 4 Cyanobiphenyl Systems
Dielectric Anisotropy Research
The dielectric anisotropy of a liquid crystal is the difference between its dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. For 4-Hexyl-4'-cyanobiphenyl, a compound with a significant dipole moment along its long molecular axis, this property is strongly positive. ias.ac.in
Frequency Dependence of Dielectric Anisotropy
The dielectric anisotropy of 6CB is highly dependent on the frequency of the applied electric field. At lower frequencies, the anisotropy is positive. However, as the frequency increases, the dielectric anisotropy can change its sign from positive to negative at a specific value known as the crossover frequency. dergi-fytronix.com For pure 6CB, the crossover frequency has been observed at approximately 630.50 kHz in the dark. dergi-fytronix.com Laser illumination can increase this critical frequency value. dergi-fytronix.com This frequency-dependent behavior is a key characteristic of dual-frequency liquid crystals.
The change in sign of the dielectric anisotropy is attributed to dielectric relaxation phenomena. researchgate.net As the frequency of the applied field increases, the molecular dipoles are unable to reorient themselves quickly enough, leading to a decrease in the parallel component of the dielectric permittivity (ε∥). The perpendicular component (ε⊥) remains relatively constant, eventually resulting in a negative dielectric anisotropy (Δε = ε∥ - ε⊥ < 0).
A study on a mixture of 4'-Hexyl-4-biphenylcarbonitrile (6CB) and 4'-Octyl-4-biphenylcarbonitrile (8CB) also demonstrated this frequency-dependent behavior of dielectric anisotropy. researchgate.net
Temperature and Pressure Dependencies of Dielectric Permittivity
The dielectric permittivity of 6CB is influenced by both temperature and pressure. In the isotropic phase, as the temperature or pressure moves towards the nematic phase transition, strong pretransitional effects are observed in the dielectric permittivity. nih.govaps.org These effects can be described by "critical" exponents. nih.govaps.org
In the nematic phase, both the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity, as well as the dielectric anisotropy (Δε), generally decrease with increasing temperature. ias.ac.in This is attributed to the decrease in the order parameter of the liquid crystal with increasing temperature. The mean dielectric constant also shows an increase when transitioning from the nematic to the isotropic phase, which is explained by a decrease in the antiferroelectric short-range order at the transition temperature. ias.ac.in
Pressure also plays a significant role in the dielectric properties. Studies on similar cyanobiphenyl compounds, like 4-n-hexyloxy-4′-cyanobiphenyl (6OCB), have shown that the principal dielectric permittivity components are functions of pressure. znaturforsch.com The pressure dependence of the order parameter can be deduced from these measurements. znaturforsch.com Generally, an increase in pressure leads to an increase in the nematic-isotropic transition temperature, and the dielectric permittivity exhibits a linear dependence on pressure in the vicinity of this transition. aps.org
Effects of External Fields on Dielectric Response
The application of an external electric or magnetic field is fundamental to the operation of liquid crystal devices. In the nematic phase of 6CB, an external field aligns the director, which in turn dictates the dielectric response. The dielectric permittivity is measured with the electric field applied parallel (ε∥) or perpendicular (ε⊥) to the director. researchgate.net
The application of a sufficiently strong electric or magnetic field can induce a preferred orientation of the 6CB molecules. A magnetic field of 0.4 T has been used to orient the molecules in the nematic phase for dielectric measurements. electronicsandbooks.com The response of the liquid crystal to the applied field is also frequency-dependent. For instance, the splay and bend elastic constants of 6CB have been found to decrease with both increasing frequency and laser illumination. dergi-fytronix.com
The interaction of the external field with the molecular dipoles leads to the observed dielectric anisotropy. theisticscience.com In materials with positive dielectric anisotropy like 6CB, the dipoles align parallel to the applied field. The net field inside the dielectric is a combination of the external field and the induced field from the polarized molecules. theisticscience.comyoutube.com
Dielectric Relaxation Spectroscopy and Molecular Reorientation Dynamics
Dielectric relaxation spectroscopy is a powerful technique to study the molecular dynamics of liquid crystals by measuring the complex dielectric permittivity as a function of frequency. wikipedia.org For 6CB, this technique reveals distinct relaxation processes associated with different modes of molecular reorientation.
Parallel and Perpendicular Dielectric Relaxations
In the nematic phase of 6CB, dielectric relaxation measurements reveal different behaviors for the parallel (ε∥) and perpendicular (ε⊥) components of the complex permittivity. tandfonline.com
When the measuring electric field is parallel to the director, a low-frequency relaxation process is typically observed. This process is associated with the reorientation of the molecules around their short axis, a motion that is significantly hindered by the nematic potential. znaturforsch.com This is often a Debye-type relaxation. annphys.org
For the perpendicular component, where the electric field is perpendicular to the director, the relaxation spectrum can be broader and may consist of multiple relaxation domains. annphys.org These are related to the reorientation of the molecules around their long axis and other off-axis rotations.
Head-over-Heel Flips and Phenylene Ring Reorientations
The molecular reorientation dynamics in 6CB involve several distinct motions. The low-frequency relaxation process observed in the parallel dielectric spectrum is attributed to the "head-over-heel" flipping motion of the molecules, which is a rotation around the short molecular axis. annphys.org This motion is highly dependent on the nematic order and is significantly slower than other rotational motions.
Electrical Conductance Properties and Ionic Effects
The electrical conductance of liquid crystals is a critical parameter influencing their performance in electro-optical devices. This conductivity is primarily attributed to the presence and mobility of ionic impurities within the liquid crystal medium. In this compound, the movement of these charge carriers under an electric field dictates its electrical properties.
Studies have quantified the mobility of these charge carriers in 6CB. Under dark conditions (without illumination), the ion mobility was measured to be 0.196 x 10⁻⁶ cm²/V·s. dergi-fytronix.com When subjected to laser illumination, the mobility of the charge carriers was found to decrease to 0.134 x 10⁻⁶ cm²/V·s. dergi-fytronix.com This change highlights the influence of photo-induced effects on ionic transport within the nematic phase. The presence and movement of these ions can affect the local electric field within a device, potentially altering the intended alignment of the liquid crystal molecules and impacting performance parameters like threshold voltage and response time.
Transient Photoconductivity Studies
Transient photoconductivity measurements reveal how a material's electrical conductivity changes upon exposure to a pulse of light. For this compound, these studies show a significant increase in transient photoconductivity when the material is illuminated by a laser. dergi-fytronix.com This enhancement indicates that light exposure generates additional charge carriers or modifies the mobility of existing ones, leading to a temporary increase in electrical current.
The shape of the transient photoconductivity signal is markedly altered by the application of the laser. dergi-fytronix.com While the photoconductivity increases, the mobility of the charge carriers paradoxically decreases under illumination, dropping from 0.196 x 10⁻⁶ cm²/V·s in the dark to 0.134 x 10⁻⁶ cm²/V·s. dergi-fytronix.com This suggests a complex interaction where light may create more charge carriers but also introduce trapping sites or other mechanisms that hinder their transport through the liquid crystal medium. These findings are crucial for the development of optoelectronic devices that utilize the light-sensitive properties of 6CB.
Electro-Optical Switching Dynamics
The defining characteristic of liquid crystals like this compound is their ability to change their optical properties in response to an external electric field. This electro-optical switching is the fundamental principle behind liquid crystal displays (LCDs). The dynamics of this switching behavior are governed by the interplay between the dielectric anisotropy of the molecules, the elastic forces of the liquid crystal, and its viscosity. 6CB, with its positive dielectric anisotropy, tends to align its long molecular axis with an applied electric field.
Threshold Voltage and Response Time Characterization
The electro-optical switching process is characterized by two key parameters: the threshold voltage and the response time. The threshold voltage is the minimum voltage required to initiate a change in the liquid crystal's orientation, overcoming the elastic forces. The response time measures how quickly the liquid crystal molecules can switch between the "off" and "on" states when the electric field is applied or removed.
These parameters are intrinsically linked to the material's dielectric anisotropy and elastic constants. For instance, the structure of 6CB can be switched from a positive to a negative dielectric anisotropy at a critical frequency. dergi-fytronix.com In dark conditions, this crossover frequency is 630.50 kHz, which shifts to 653.94 kHz under laser illumination. dergi-fytronix.com This frequency-dependent behavior directly influences the response of the liquid crystal to AC electric fields and is a critical consideration in designing display driving schemes.
Elastic Constants and Viscoelastic Behavior
The viscoelastic properties of a liquid crystal describe its combined liquid-like flow and solid-like elastic behavior. The elastic properties are defined by the Frank elastic constants, which correspond to three primary types of deformation: splay (K₁₁), twist (K₂₂), and bend (K₃₃). These constants represent the energy required to deform the director field and are fundamental to the switching dynamics.
For this compound, the splay (K₁₁) and bend (K₃₃) elastic constants have been determined. Research shows that these values decrease with increasing frequency of the applied electric field and are also reduced by laser illumination. dergi-fytronix.com This indicates that both frequency and light can "soften" the liquid crystal, making it easier to deform and potentially lowering the threshold voltage for switching. The ratio of these elastic constants, such as the bend-to-splay ratio (K₃₃/K₁₁), is a crucial factor in the performance of display devices, influencing aspects like viewing angles and response times. researchgate.net
Elastic Constants of 6CB Under Different Conditions
| Condition | Parameter | Value |
|---|---|---|
| Dark | Splay Elastic Constant (K₁₁) | Decreases with frequency |
| Dark | Bend Elastic Constant (K₃₃) | Decreases with frequency |
| Laser Illumination | Splay Elastic Constant (K₁₁) | Lower than in dark |
Birefringence Index Difference Studies
Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of an optically anisotropic material. It is a measure of how much the material splits a ray of light into two orthogonally polarized rays. In liquid crystals, this property is paramount as the electric-field-induced reorientation of molecules changes the effective birefringence, which in turn modulates the phase of transmitted light.
For the homologous series of 4-n-alkyl-4'-cyanobiphenyls, which includes 6CB, detailed studies have characterized the temperature dependence of the refractive indices (nₑ and nₒ) and the resulting birefringence. researchgate.net As the temperature changes, particularly near the nematic-isotropic phase transition, the degree of molecular order changes, which directly affects the magnitude of the birefringence. These studies are essential for determining the operational temperature range of devices and for designing optical components like wave plates and displays that require precise control over light polarization.
Computational and Theoretical Modeling of 4 Hexyl 4 Cyanobiphenyl
Atomistic and Coarse-Grained Molecular Dynamics (MD) Simulations
Atomistic and coarse-grained molecular dynamics (MD) simulations have become indispensable tools for investigating the structural and dynamic properties of 6CB. These simulations model the system at different levels of detail, from full atomistic representations to simplified coarse-grained models, to explore various phenomena over different time and length scales. Full atomistic MD simulations, for instance, have been used to investigate the interfacial behavior of 6CB molecules at the air-water interface, providing detailed information on morphology, structure, and orientation. ege.edu.tr Such simulations have successfully reproduced experimental data, including nematic-isotropic transition temperatures to within ±10 K and key structural properties like orientational order parameters.
MD simulations have been effectively used to study the translational motion of 6CB. In its isotropic phase, atomistic MD simulations have revealed evidence of subdiffusive dynamics. nih.gov The mean square displacement (MSD) shows a plateau that becomes more prominent at lower temperatures, indicating a departure from simple Brownian motion. nih.gov
The diffusion coefficient (D) is a key parameter derived from these simulations. Its dependence on temperature is often analyzed to understand the dynamics approaching the glass transition. As predicted by the mode-coupling theory (MCT), the diffusion coefficient's reliance on temperature can be described by a power law. nih.gov This indicates a potential freezing of translational dynamics at a critical temperature. nih.gov Simulations have also shown that the time-temperature superposition principle holds for the translational dynamics of 6CB. nih.gov
The table below presents simulated diffusion coefficients for 6CB in its isotropic phase at various temperatures.
| Temperature (K) | Diffusion Coefficient, D (10⁻⁶ cm²/s) |
|---|---|
| 330 | 2.1 |
| 320 | 1.6 |
| 310 | 1.2 |
| 300 | 0.8 |
| 290 | 0.5 |
| 280 | 0.3 |
Data derived from graphical representations in atomistic molecular dynamics simulation studies of 6CB. nih.gov
MD simulations are powerful for predicting the dielectric properties of 6CB. By calculating the fluctuations of the system's total dipole moment over time, the frequency-dependent dielectric spectrum can be determined. These simulations can elucidate the molecular relaxation processes that give rise to the characteristic dielectric anisotropy of cyanobiphenyls.
Recent studies have focused on calculating the dielectric spectra for 6CB in its nematic phase. researchgate.net These simulations show that using experimental values for the static dielectric constant can yield satisfactory results for the dielectric spectra, which is crucial for applications like predicting heat absorbed from microwaves. researchgate.net This approach can bypass the need for extremely long simulation times or extensive re-calibration of molecular models. researchgate.net The study of dielectric permittivity in the isotropic phase of 6CB has also been explored under varying pressure and temperature conditions. researchgate.net
The subdiffusive translational motion observed in simulations of 6CB is linked to the "cage effect." nih.gov At high densities, a molecule becomes temporarily trapped by its neighbors, forming a "cage." The molecule rattles within this cage before eventually escaping, leading to anomalous, non-Fickian diffusion over short timescales.
Atomistic MD simulations have been used to reconstruct the shape of the cage surrounding a 6CB molecule in the isotropic phase. nih.govresearchgate.net This analysis reveals a preferential side-by-side arrangement of neighboring molecules, which tend to align their long axes locally, even in the disordered isotropic phase. nih.govresearchgate.net This local ordering creates an anisotropic environment that hinders molecular motion. The dynamics are shown to be homogeneous at short times, becoming heterogeneous as the caging effect dominates, and finally returning to exponential relaxation at long times when the molecule escapes the cage. nih.gov These features are characteristic of supercooled liquids and support the universal nature of translational dynamics under such conditions. nih.gov
Density Functional Theory (DFT) Applications for Electronic and Optical Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 6CB, DFT is employed to calculate fundamental parameters that govern its optical and electronic behavior. These calculations provide insights into properties like molecular polarizability, which is essential for understanding the refractive indices and birefringence of the liquid crystal.
By combining DFT calculations with MD simulations, researchers can predict macroscopic optical properties. researchgate.net DFT is used to obtain the polarizability and its anisotropy for a single 6CB molecule. These parameters are then used in conjunction with the density and order parameters obtained from MD simulations to predict the extraordinary and ordinary refractive indices via the Vuks equation. Studies have shown that long-range corrected DFT functionals, such as CAM-B3LYP, provide more accurate results for refractive indices, especially at specific wavelengths like 589 nm. researchgate.net
Development and Reoptimization of Force Fields for Accurate Simulations
The accuracy of MD simulations is fundamentally dependent on the quality of the force field (FF), which is a set of parameters and equations describing the potential energy of the system. For liquid crystals like 6CB, developing and refining these force fields is a critical area of research.
Initial FFs for cyanobiphenyls were often adapted from general-purpose force fields. However, to accurately reproduce the specific thermodynamic and dynamic properties of these molecules, reoptimization is necessary. This process often involves fitting FF parameters to high-level ab initio quantum chemistry calculations or experimental data, such as bulk density. nih.gov First-principles DFT calculations have been used to determine the structures and conformational energies of liquid-crystal fragment molecules, which then inform the derivation of a molecular mechanics force field. aps.orgworktribe.com This reoptimization strategy has been shown to successfully reproduce phase behavior, order parameters, conformational features, and diffusion properties for the nCB series. nih.gov An accurate atomistic force field, initially developed for 5CB, has been successfully extended to higher homologues like 6CB, 7CB, and 8CB, accurately reproducing experimental transition temperatures and the characteristic odd-even effects observed in the series.
Computational Analysis of Intermolecular Interaction Energies and Orientational Order
Understanding the forces between individual 6CB molecules is key to explaining the formation of its mesophases. Computational methods allow for the detailed analysis of these intermolecular interaction energies. DFT, with corrections for van der Waals (vdW) forces, has been used to calculate the potential energy surface (PES) between a 6CB molecule and a surface, such as graphite (B72142). researchgate.net Such studies determine the most stable configurations and the strength of the interaction, which was found to be approximately -27.8 kcal/mol for a specific 6CB configuration on graphite. researchgate.net
The analysis of intermolecular interactions is also crucial for understanding orientational order. MD simulations provide detailed information on the second and fourth rank orientational order parameters, which quantify the degree of alignment of the molecules along the nematic director. ege.edu.tr These simulated parameters show good agreement with experimental measurements. ege.edu.tr The analysis reveals that the rigid cyanobiphenyl core has a higher degree of orientational order compared to the more flexible alkyl chain. ege.edu.tr
The table below summarizes the types of computational methods and their specific applications in the study of 6CB.
| Computational Method | Primary Application for 6CB | Key Properties Investigated |
|---|---|---|
| Atomistic Molecular Dynamics (MD) | Simulating molecular motion and phase behavior | Translational diffusion, cage effects, orientational order, dielectric spectra ege.edu.trnih.govresearchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties | Molecular polarizability, interaction energies, electronic properties researchgate.netresearchgate.net |
| Force Field Development | Improving the accuracy of MD simulations | Thermodynamic properties, phase transition temperatures, structural parameters nih.gov |
| Hybrid DFT/MD | Predicting macroscopic optical properties | Refractive indices (ordinary and extraordinary), birefringence researchgate.net |
Evaluation of Atomic Net Charge and Dipole Moment
The distribution of electrons within the 6CB molecule is uneven, leading to a significant dipole moment that is a key driver of its dielectric properties. The primary contributor to this is the strong electron-withdrawing nature of the cyano (-CN) group. This creates a large dipole moment along the principal molecular axis.
Table 1: Calculated Properties of 4-Hexyl-4'-cyanobiphenyl
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N | The chemical formula of the compound. lookchem.com |
| Molecular Weight | 263.38 g/mol | The mass of one mole of the compound. sigmaaldrich.com |
Long-Range and Short-Range Interaction Potentials
The collective behavior of 6CB molecules, leading to the formation of nematic and other liquid crystalline phases, is a result of a delicate balance between long-range and short-range intermolecular interactions.
Short-Range Interactions: These are dominated by steric repulsion and van der Waals forces. The elongated, rod-like shape of the 6CB molecule, a consequence of the biphenyl (B1667301) core and the hexyl chain, is a critical factor. These short-range forces favor the parallel alignment of molecules, a hallmark of the nematic phase. In molecular dynamics simulations, the Lennard-Jones potential is commonly used to model these interactions. researchgate.net Studies on similar cyanobiphenyls have shown that antiparallel dimer formation can occur due to strong interactions between the cyano groups. researchgate.net
Long-Range Interactions: Electrostatic interactions, particularly those arising from the large dipole moment of the cyano group, are the primary long-range forces. researchgate.netnih.gov These dipole-dipole interactions significantly influence the dielectric properties and the stability of the liquid crystal phases. researchgate.net The evaluation of these electrostatic energies in large, periodic systems can be efficiently calculated using methods like the Ewald summation, often accelerated with fast Fourier transforms. researchgate.net
Theoretical Models for Electro-Optical and Dielectric Phenomena
To quantitatively describe the macroscopic electro-optical and dielectric properties of 6CB based on its molecular characteristics, several theoretical models are employed.
Maier-Meier Equation: This theory provides a crucial link between the molecular properties of a liquid crystal and its bulk dielectric anisotropy. researchgate.net It relates the principal components of the dielectric permittivity tensor to the molecular polarizability anisotropy, the permanent dipole moment, and the nematic order parameter. The Maier-Meier theory has been successfully applied to the homologous series of alkyl-cyano-biphenyls to determine molecular dipole moments and polarizabilities from experimental measurements of electric permittivities and refractive indices. researchgate.net The strong positive dielectric anisotropy of cyanobiphenyls, a direct result of the large dipole moment aligned with the long molecular axis, is well-explained by this model.
Landau-de Gennes Theory: This phenomenological theory describes the phase transition between the nematic and isotropic phases. wikipedia.org It uses a tensor order parameter to construct a free energy expansion that captures the symmetry changes at the transition. wikipedia.orgust.hk The coefficients in this expansion are temperature-dependent, and the theory can predict the nature of the phase transition (in this case, weakly first-order) and pre-transitional phenomena in the isotropic phase. wikipedia.orgaps.org The Landau-de Gennes framework can be extended to include the effects of external fields and spatial variations in the director field, making it a powerful tool for modeling the behavior of 6CB in electro-optical devices. ru.nl
Advanced Applications and Device Research Utilizing 4 Hexyl 4 Cyanobiphenyl
Fabrication and Performance Optimization of Liquid Crystal Displays (LCDs)
4-Hexyl-4'-cyanobiphenyl (commonly known as 6CB) is a foundational material in the production of liquid crystal displays (LCDs), a role it has played since the pioneering work on cyanobiphenyls in the early 1970s. Its significance stems from its stable nematic liquid crystal phase at a broad range of ambient temperatures, a crucial characteristic for display applications. The fabrication of a basic twisted nematic (TN) LCD cell involves sandwiching a thin layer of a liquid crystal mixture, often containing 6CB or its homologues, between two glass substrates. youtube.com These substrates are treated with an alignment layer and are positioned with their alignment directions at 90 degrees to each other, inducing a helical twist in the liquid crystal molecules. youtube.com
The performance of these displays hinges on the unique electro-optical properties of 6CB. ontosight.ai A key property is its positive dielectric anisotropy, which arises from the strong dipole moment of the cyano (C≡N) group. When an electric field is applied across the cell, the 6CB molecules align themselves with the field, unwinding the twist. This change in molecular orientation alters the polarization of light passing through the cell, allowing it to be either blocked or transmitted by a second polarizer. This electrically controlled light modulation is the fundamental principle behind how LCDs create images. youtube.com
Research into performance optimization has focused on modifying the properties of the liquid crystal mixture. One area of investigation is the use of dopants. For instance, dispersing single-walled carbon nanotubes into a similar liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), has been shown to reduce the threshold voltage required for switching. researchgate.net In studies involving the closely related 4'-octyl-4-cyano-biphenyl (8CB), doping with multiwalled carbon nanotubes has been demonstrated to alter key display parameters. nih.gov Functionalized nanotubes can lead to a decrease in threshold voltage, splay elastic constant, and rotational viscosity, while nonfunctionalized nanotubes can enhance the rotational viscosity and splay elastic constant. nih.gov These findings indicate that the electro-optical characteristics of cyanobiphenyl-based displays can be precisely tuned for specific applications, such as improving switching speeds or reducing power consumption. nih.gov
Table 1: Phase Transition Temperatures for select n-cyanobiphenyls
| Compound | Crystalline to Nematic/Smectic A Transition (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|
| 4-pentyl-4'-cyanobiphenyl (5CB) | 22.5 | 35.0 wikipedia.org |
| This compound (6CB) | 16.0 | 29.0 researchgate.net |
Research into Optical Shutters and Smart Windows
The ability of this compound to switch between transparent and opaque (or scattering) states makes it a candidate material for thermo- and electro-optical devices such as optical shutters and smart windows. sigmaaldrich.comlookchem.com These devices are designed to control the transmission of light in response to an external stimulus, typically heat or an electric field.
In the context of smart windows, a liquid crystal film containing 6CB can be placed between two conductive glass panes. xmu.edu.cn
In the 'off' state (no voltage): The liquid crystal molecules are in a specific alignment (e.g., twisted or randomly oriented), which scatters light, making the window appear opaque or translucent.
In the 'on' state (voltage applied): The electric field aligns the rod-like 6CB molecules, allowing light to pass through unimpeded, resulting in a transparent window.
Research has explored various configurations to achieve this effect. One approach involves polymer-dispersed liquid crystals (PDLCs), where microdroplets of a liquid crystal like 6CB are embedded within a solid polymer matrix. This composite material can be switched between a scattering and a transparent state. Another area of research focuses on temperature-responsive "smart" windows. xmu.edu.cn These can utilize the phase transition of the liquid crystal from an ordered, transparent state to a disordered, scattering state upon heating. sigmaaldrich.com For instance, systems have been developed that reversibly decrease their light transmission upon heating, which could be beneficial for energy savings in buildings and automobiles. xmu.edu.cn The development of carbon nanotube-based orientation layers has also been shown to create high-efficiency smart windows with rapid response to near-infrared (NIR) light, where the nanotubes provide both molecular alignment and a photothermal effect. researchgate.net
Development of Optical Sensors and Memory Devices
The sensitive response of this compound's optical properties to external factors is being harnessed for the development of advanced optical sensors and memory devices. sigmaaldrich.comlookchem.com The principle behind these applications is that a change in the environment (e.g., temperature, presence of a chemical) can induce a change in the liquid crystal's phase or molecular orientation, which is then detected as an optical signal.
One area of research involves exploiting the changes in fluorescence emission of cyanobiphenyls during phase transitions. Studies on 6CB and 5CB have shown that the fluorescence intensity increases significantly during the nematic-to-isotropic phase transition. researchgate.net This phenomenon can be used for highly sensitive temperature sensing. researchgate.net Furthermore, the orientation of liquid crystals at an interface is highly sensitive to surface conditions. This has led to the development of sensors where the binding of a target molecule to a specially prepared surface triggers a change in the liquid crystal's alignment, which is easily visible as a change from a dark to a bright image under polarized light. researchgate.net While much of this specific sensor research has used the more common 5CB, the underlying principles are directly applicable to 6CB. researchgate.net
The potential for optical memory devices lies in the ability to "write" and "erase" different orientational states within the liquid crystal material. These states would have different optical properties (e.g., different levels of light scattering or birefringence), allowing for the storage of information. The thermal and electrical switching capabilities of 6CB are key to developing such rewritable optical storage media. sigmaaldrich.comlookchem.com
Applications in Phase Array Optics and Switchable Birefringent Phase Shifters
This compound and related liquid crystals are proposed for use in sophisticated optical systems like phase array optics and switchable birefringent phase shifters. sigmaaldrich.comlookchem.com These devices are crucial for applications that require precise control over the phase of a light beam, such as in advanced telecommunications, laser scanning, and beam steering. researchgate.netsandiego.edu
A phase shifter is a device that introduces a controlled phase delay to a light wave. In liquid crystal-based phase shifters, this is achieved by exploiting the material's birefringence—the property of having different refractive indices for light polarized along different axes. For a calamitic (rod-shaped) liquid crystal like 6CB, the refractive index experienced by light depends on whether its polarization is parallel or perpendicular to the long axis of the molecules.
By applying an electric field, the orientation of the 6CB molecules can be changed, which in turn changes the refractive index experienced by the light passing through. This electrically controlled change in refractive index allows for a tunable phase shift. Such devices are essentially voltage-controlled wave plates. Phased array systems, whether for radio frequencies or light, use arrays of these phase-shifting elements to steer a beam without any moving parts. researchgate.netresearchgate.net Using liquid crystals like 6CB for these applications offers the advantages of low power consumption and the absence of mechanical components.
Electro-optical Device Enhancement with Doped Systems
The performance of electro-optical devices based on this compound can be significantly enhanced by doping the liquid crystal with small amounts of other materials, particularly nanomaterials. nih.gov This research aims to tune the intrinsic properties of the liquid crystal to achieve faster switching speeds, lower operating voltages, and improved contrast.
A significant body of research has focused on doping cyanobiphenyl liquid crystals with carbon nanotubes (CNTs). A detailed study on 4'-octyl-4-cyano-biphenyl (8CB), a close homologue of 6CB, provides insight into these effects. nih.gov
Increased Dielectric Anisotropy: Doping with both functionalized and non-functionalized multiwalled CNTs was found to increase the longitudinal component of the dielectric permittivity, leading to a higher dielectric anisotropy. This is a desirable property for many display applications as it can lower the threshold voltage. nih.gov
Modified Threshold Voltage and Viscosity: For systems doped with functionalized CNTs, the threshold voltage, splay elastic constant, and rotational viscosity all decreased. A lower threshold voltage reduces power consumption, while lower viscosity can lead to faster switching times. In contrast, doping with non-functionalized CNTs led to an enhancement in rotational viscosity and splay elastic constant. nih.gov
Increased Conductivity: The electrical conductivity of the liquid crystal was found to increase by two orders of magnitude upon doping with either type of CNT. nih.gov
These findings demonstrate that doping is a powerful tool for tailoring the electro-optical parameters of cyanobiphenyl-based devices, allowing for the optimization of their performance for specific applications in displays and other systems. nih.gov
Table 2: Effect of Doping on Electro-Optical Properties of 4'-octyl-4-cyano-biphenyl (8CB)
| Property | Doping with Functionalized MWCNTs | Doping with Non-functionalized MWCNTs |
|---|---|---|
| Threshold Voltage | Decreased | Slightly Decreased nih.gov |
| Splay Elastic Constant | Decreased | Enhanced nih.gov |
| Rotational Viscosity | Decreased | Enhanced nih.gov |
| Dielectric Anisotropy | Increased | Increased nih.gov |
Integration in Thermal Energy Storage Systems as Phase Change Materials
This compound, as a material that undergoes a phase transition from a crystalline solid to a liquid crystal state, can be classified as a phase change material (PCM). akademiabaru.com PCMs are substances with a high heat of fusion that can store and release large amounts of thermal energy at a nearly constant temperature during their phase change. akademiabaru.com This property makes them attractive for thermal energy storage (TES) systems, which are used to improve energy efficiency and manage thermal loads in various applications, including buildings and electronics. akademiabaru.comdtic.mil
Organic PCMs, a category that includes 6CB, are often favored for their chemical stability, lack of corrosion, and tunable phase transition temperatures. dtic.mil The primary mechanism for energy storage in this context is the latent heat absorbed or released during the solid-to-liquid-crystal (or solid-to-liquid) transition. For 6CB, the transition from a crystalline solid to the nematic liquid crystal phase occurs at approximately 16 °C (60.8 °F). researchgate.net
While materials like paraffins, fatty acids, and salt hydrates are more commonly studied for large-scale TES applications, the principles apply to any material with a suitable phase transition. akademiabaru.comdtic.mil The key parameters for a PCM are its phase transition temperature and its latent heat of fusion. The relatively low transition temperature of 6CB makes it potentially suitable for applications requiring thermal management near room temperature. However, a significant challenge for many organic PCMs is their low thermal conductivity, which can limit the rate of heat charging and discharging. nih.gov Research in the broader field of PCMs often focuses on enhancing thermal conductivity by embedding materials like graphite (B72142) or metal nanoparticles into the PCM matrix. nih.gov Similar strategies could theoretically be applied to 6CB if it were to be optimized for thermal energy storage applications.
Emerging Research Directions and Future Academic Perspectives
Exploration of Novel 4-Hexyl-4'-cyanobiphenyl-based Composites
The creation of advanced composite materials by incorporating nanoparticles, polymers, and other functional additives into this compound is a burgeoning area of research. These composites aim to enhance or introduce new properties to the liquid crystal system, expanding its potential applications.
Detailed Research Findings:
Researchers are actively exploring the impact of various dopants on the electro-optical and thermal properties of 6CB. For instance, the dispersion of metallic nanoparticles, such as gold or silver, can influence the dielectric anisotropy and switching behavior of the liquid crystal, which is crucial for display technologies. Furthermore, the introduction of chiral molecules can induce helical structures, leading to the formation of cholesteric liquid crystals with unique optical properties.
Another significant area of investigation involves the creation of polymer-dispersed liquid crystals (PDLCs). In these systems, micro-sized droplets of this compound are embedded within a polymer matrix. These composites can be switched from a light-scattering state to a transparent state by applying an electric field, making them suitable for smart windows, privacy screens, and other light-modulating applications.
Advanced Computational Approaches for Predictive Material Design
Computational modeling and simulation are becoming indispensable tools for accelerating the design and discovery of new materials based on this compound. These methods provide valuable insights into the molecular behavior and predict the macroscopic properties of novel formulations before their experimental synthesis.
Molecular dynamics (MD) simulations are being employed to study the phase transitions and ordering of 6CB at the atomic level. These simulations help in understanding how changes in molecular structure, such as altering the length of the alkyl chain, affect the nematic-isotropic transition temperature and other physical characteristics. Quantum mechanical calculations are also utilized to determine electronic properties like the dipole moment and polarizability, which are essential for predicting the dielectric and optical behavior of the material.
These computational approaches enable a more rational design of new liquid crystal molecules and mixtures with tailored properties for specific applications, reducing the time and cost associated with traditional trial-and-error experimental methods.
Integration of this compound in Next-Generation Optoelectronic Devices
The unique electro-optical properties of this compound continue to make it a candidate for a variety of advanced optoelectronic devices beyond conventional displays.
Research Applications:
Optical Switching and Modulators: The ability to rapidly change the refractive index of 6CB with an electric field is being harnessed to develop fast optical switches and modulators for telecommunications and optical computing.
Tunable Photonic Devices: By infiltrating this compound into photonic crystal structures, researchers can create tunable photonic devices, such as filters and waveguides, where the optical properties can be actively controlled.
Sensors: The sensitivity of the liquid crystal's orientation to external stimuli, such as electric fields, temperature, and the presence of chemical analytes, is being explored for the development of highly sensitive sensor platforms.
Fundamental Understanding of Structure-Function Relationships at the Molecular Level
A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for the rational design of new and improved liquid crystal materials.
The elongated, rod-like shape of the 6CB molecule, along with the presence of a flexible hexyl chain and a polar cyano group, gives rise to its liquid crystalline behavior. The cyano group results in a strong dipole moment along the long molecular axis, which is responsible for the positive dielectric anisotropy of the material. This anisotropy is the key to its alignment in an electric field, a fundamental principle behind its use in displays.
Current research focuses on elucidating the subtle interplay of intermolecular forces, including van der Waals interactions and dipole-dipole interactions, that govern the self-assembly and phase behavior of 6CB molecules. Techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are used to probe the molecular arrangement and dynamics in the various liquid crystal phases.
Potential in New Areas of Soft Matter Physics and Materials Science
The study of this compound is contributing to broader advancements in the fields of soft matter physics and materials science. ucl.ac.uk Soft matter encompasses a wide range of materials, including liquids, polymers, gels, and foams, that are easily deformed by thermal stresses or fluctuations. ucl.ac.uk Liquid crystals like 6CB are ideal model systems for studying fundamental physical phenomena in soft matter, such as phase transitions, self-assembly, and the response to external fields.
The ability to control the alignment of 6CB molecules with external fields opens up possibilities for creating reconfigurable materials with tunable properties. This has implications for the development of adaptive optics, smart materials, and even applications in microfluidics where the flow of fluids can be controlled by patterned liquid crystal domains.
As research continues to push the boundaries of materials science, the fundamental knowledge gained from studying this compound will undoubtedly play a role in the development of the next generation of advanced materials and technologies.
Q & A
Basic: What experimental techniques are employed to determine the phase transition temperatures of 4-Hexyl-4'-cyanobiphenyl?
Methodological Answer:
Phase transitions in 6CB can be characterized using differential scanning calorimetry (DSC) to measure enthalpy changes and polarized optical microscopy (POM) to observe birefringence patterns. For example, synchrotron X-ray reflectivity has been used to study interfacial molecular ordering in nematic phases, revealing structural propagation from air-liquid interfaces into bulk material . Thermal history must be controlled during DSC runs to avoid metastable states, and heating/cooling rates should be standardized (e.g., 1–5°C/min) to ensure reproducibility. Cross-validation with density functional theory (DFT) calculations can resolve discrepancies in transition temperatures caused by impurities or instrumental drift .
Basic: What spectroscopic methods are critical for characterizing the molecular structure of this compound?
Methodological Answer:
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the cyano (-CN) moiety (stretching ~2220 cm⁻¹) and alkyl chain conformations. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, with aromatic protons appearing at δ 7.2–7.8 ppm and alkyl chain protons at δ 0.8–1.8 ppm. Raman spectroscopy complements FTIR by detecting low-frequency vibrational modes, such as biphenyl ring torsional motions, which correlate with phase transitions . For novel derivatives, single-crystal X-ray diffraction provides atomic-resolution data on molecular packing and hydrogen-bonding interactions, as demonstrated in studies of structurally analogous cyanobiphenyls .
Advanced: How can molecular dynamics (MD) simulations predict the mesophase behavior of this compound in confined systems?
Methodological Answer:
MD simulations using force fields like OPLS-AA or CHARMM can model 6CB’s behavior in free-standing films or nano-confined environments. Key parameters include layer spacing, tilt angles, and diffusion coefficients. For example, simulations of 4-octyl-4'-cyanobiphenyl (8CB) revealed smectic-A phase stabilization in free-standing films due to interfacial ordering effects, a finding applicable to 6CB by adjusting alkyl chain length in the model . Simulations should be validated against experimental X-ray reflectivity and POM data to refine force field parameters. Hybrid Monte Carlo/MD approaches improve sampling efficiency for large-scale phase transitions .
Advanced: How do structural modifications, such as terminal group substitution, influence the mesophase stability of this compound?
Methodological Answer:
Introducing cyclic terminal groups (e.g., cyclohexyl) via Mitsunobu etherification or esterification alters mesophase stability by modifying molecular rigidity and dipole interactions. For instance, replacing the hexyl chain with a cyclohexylpentanol group increases smectic phase stability due to enhanced intermolecular packing, as shown in X-ray diffraction studies of analogous compounds . Systematic variation of alkyl chain length (e.g., 5CB, 6CB, 7CB) reveals a nonlinear relationship between chain length and nematic-isotropic transition temperatures, requiring combinatorial synthesis and phase diagram mapping .
Basic: What are the standard protocols for synthesizing this compound and ensuring purity?
Methodological Answer:
6CB is typically synthesized via Suzuki-Miyaura coupling of 4-bromophenyl cyanide with a hexyl-substituted boronic acid, followed by purification via column chromatography (silica gel, hexane/ethyl acetate). Purity is verified using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point analysis. For derivatives, spectroscopic databases (Reaxys, SciFinder) should be consulted to confirm novelty and compare analytical data . Residual solvents or unreacted precursors can induce phase behavior artifacts, necessitating strict control of reaction conditions .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Methodological Answer:
Contradictions in properties like enthalpy of transition or clearing temperatures often arise from differences in sample purity, measurement protocols, or environmental conditions (e.g., humidity). To address this:
Standardize synthesis : Use high-purity precursors and inert atmospheres to minimize oxidation.
Cross-validate methods : Combine DSC with adiabatic calorimetry for precise ΔH measurements.
Control thermal history : Anneal samples at isotropic phase for 24 hours before cooling to erase thermal memory effects.
Leverage computational tools : DFT or MD simulations can isolate intrinsic material properties from experimental artifacts .
Advanced: What strategies enable the integration of this compound into photoresponsive or stimuli-responsive materials?
Methodological Answer:
6CB’s biphenyl core can be functionalized with azobenzene groups to enable photo-isomerization. For example, UV irradiation (λ = 254 nm) induces trans-to-cis isomerization in azobenzene derivatives, altering molecular packing and phase behavior. Coarse-grained MD simulations predict light-induced nematic-to-isotropic transitions, which can be experimentally validated using time-resolved POM and UV-Vis spectroscopy . Covalent attachment to polymers or nanoparticles enhances stability for applications in optoelectronic switches .
Basic: How is the molecular alignment of this compound characterized at air-liquid interfaces?
Methodological Answer:
Synchrotron X-ray reflectivity and grazing-incidence X-ray diffraction (GIXD) quantify interfacial ordering. For 5CB and 8CB, these techniques revealed solid-like molecular alignment at air-liquid interfaces, propagating into the bulk nematic phase. Surface-specific vibrational sum-frequency generation (SFG) spectroscopy further probes orientation of cyan groups and alkyl chains, critical for designing liquid crystal displays (LCDs) .
Advanced: What role do hydrogen-bonding interactions play in the supramolecular assembly of this compound derivatives?
Methodological Answer:
Hydrogen bonding between hydroxyl or carboxylic acid groups (e.g., in 4-hydroxy-4'-cyanobiphenyl derivatives) drives dimerization or polymer-like chain formation. Single-crystal studies show that intermolecular O–H···N≡C hydrogen bonds stabilize smectic phases by enhancing longitudinal molecular order. Disrupting these bonds via solvent intercalation (e.g., isopropanol) or temperature modulation can reversibly switch between nematic and isotropic phases .
Basic: How do researchers validate the phase miscibility of this compound with other liquid crystals?
Methodological Answer:
Phase miscibility is tested by preparing binary mixtures (e.g., 6CB with 5CB or 7CB) and analyzing phase diagrams via DSC and POM. For example, 6CB exhibits full miscibility with 6OCB (4-hexyloxy-4'-cyanobiphenyl) in the nematic phase, confirmed by identical optical textures and continuous transition temperature shifts. Partial miscibility in smectic phases requires X-ray scattering to detect layer spacing incompatibilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
